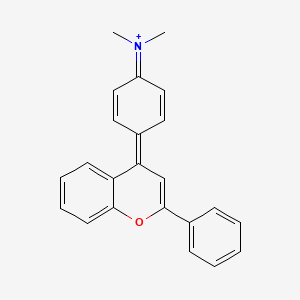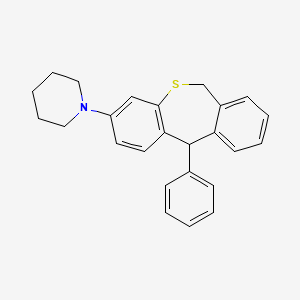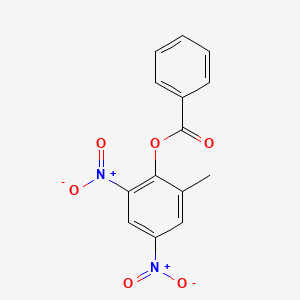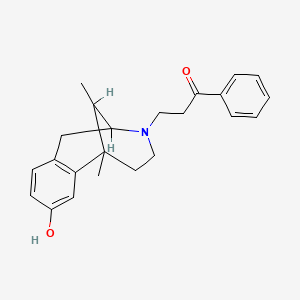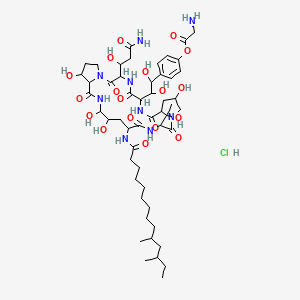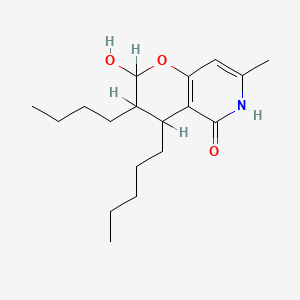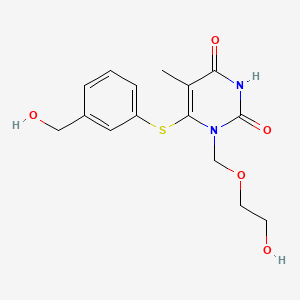
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine is a synthetic organic compound that belongs to the class of thymine derivatives This compound is characterized by the presence of a hydroxymethyl group and a phenylthio group attached to the thymine base
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of the starting materials are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the thioether linkage: The protected hydroxyl compound is reacted with a thiol derivative to form the thioether linkage under mild conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. The hydroxymethyl and phenylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: This compound is similar in structure but lacks the hydroxymethyl group on the phenyl ring.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar hydroxymethyl and hydroxyethoxy substitution pattern but differs in the core structure.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine is unique due to the presence of both hydroxymethyl and phenylthio groups attached to the thymine base. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
137897-67-7 |
|---|---|
Molekularformel |
C15H18N2O5S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-6-[3-(hydroxymethyl)phenyl]sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(20)16-15(21)17(9-22-6-5-18)14(10)23-12-4-2-3-11(7-12)8-19/h2-4,7,18-19H,5-6,8-9H2,1H3,(H,16,20,21) |
InChI-Schlüssel |
RFCNPZGJZVOHMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



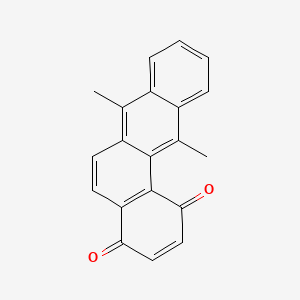
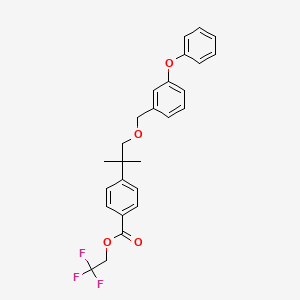
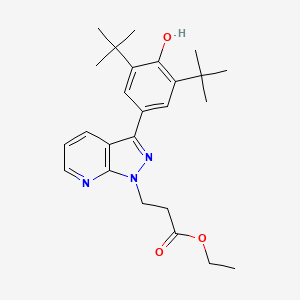

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)


